molecular formula C29H40O8 B1487366 Macrolactin Z CAS No. 1426299-59-3

Macrolactin Z

Cat. No.: B1487366
CAS No.: 1426299-59-3
M. Wt: 516.6 g/mol
InChI Key: OVCQSZDZWUIFMJ-ASDGIDEWSA-N
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Description

Macrolactin Z is a natural product found in Bacillus with data available.

Scientific Research Applications

Antibacterial Activity

Macrolactin Z exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

This compound has shown MIC values ranging from 3 to 12 µg/mL against various microorganisms, indicating its strong inhibitory effects. Notably, it demonstrated an MIC of 3 µg/mL against E. faecalis, making it one of the most effective compounds in its class .

Microorganism MIC (µg/mL) MBC (µg/mL)
Enterococcus faecalis312
Staphylococcus aureus624
Escherichia coli1248

Anti-inflammatory Properties

Research has identified this compound as a compound with significant anti-inflammatory effects. It inhibits the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharides (LPS). This inhibition occurs through a concentration-dependent mechanism, making it a promising candidate for treating inflammatory diseases .

Case Study: RAW 264.7 Macrophages

In studies using RAW 264.7 macrophages, this compound significantly reduced mRNA expressions of inducible nitric oxide synthase (iNOS) and cytokines compared to control groups. This suggests its potential use in therapeutic applications for conditions characterized by excessive inflammation .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Its ability to inhibit cell division and induce apoptosis in cancer cells has been observed in vitro.

Mechanism

The anticancer effects are attributed to its action on cellular pathways involved in cell proliferation and apoptosis. For example, studies have indicated that this compound can inhibit ATPase activity essential for bacterial viability, which may also translate into effects on cancer cell metabolism .

Agricultural Applications

Beyond its medical applications, this compound has shown promise as a biopesticide due to its antibacterial properties against plant pathogens. Its application can help manage soil microbial communities by selectively suppressing harmful bacteria while promoting beneficial microbes.

Soil Treatment Studies

In controlled experiments, the application of this compound to soil has been shown to alter the microbial community structure significantly. For example, it reduced the diversity of harmful bacteria while enhancing populations of beneficial bacteria such as Burkholderia and Dyella .

Treatment Effect on Soil Diversity
ControlHigher microbial diversity
This compound TreatmentReduced diversity; increased beneficial microbes

Properties

CAS No.

1426299-59-3

Molecular Formula

C29H40O8

Molecular Weight

516.6 g/mol

IUPAC Name

4-O-[(8S,14S,16R,24S)-14,16-dihydroxy-24-methyl-2-oxo-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-8-yl] 1-O-methyl butanedioate

InChI

InChI=1S/C29H40O8/c1-23-14-8-4-3-5-9-15-24(30)22-25(31)16-10-6-11-17-26(18-12-7-13-19-28(33)36-23)37-29(34)21-20-27(32)35-2/h3,5-7,9-13,15,17,19,23-26,30-31H,4,8,14,16,18,20-22H2,1-2H3/t23-,24-,25-,26+/m0/s1

InChI Key

OVCQSZDZWUIFMJ-ASDGIDEWSA-N

SMILES

CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O

Isomeric SMILES

C[C@H]1CCCC=CC=C[C@@H](C[C@H](CC=CC=C[C@H](CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O

Canonical SMILES

CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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